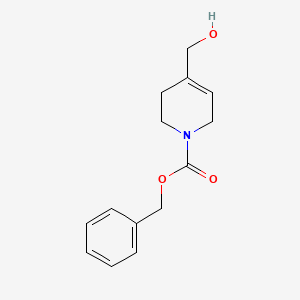
benzyl 4-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of benzyl alcohol with 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid. This reaction is often catalyzed by an acid or base to facilitate esterification. Common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Benzyl alcohol
- 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid
- Benzyl acetate
Comparison: Benzyl 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of both a benzyl group and a tetrahydropyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, benzyl alcohol lacks the tetrahydropyridine ring, while 4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylic acid does not have the benzyl group. Benzyl acetate, on the other hand, has a different ester linkage and lacks the tetrahydropyridine ring.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
benzyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-6,16H,7-11H2 |
Clave InChI |
DRWUUXVKYWMARL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1CO)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



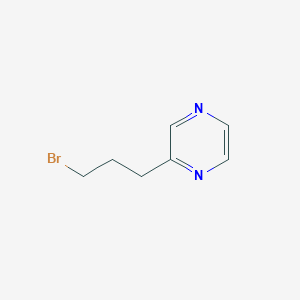
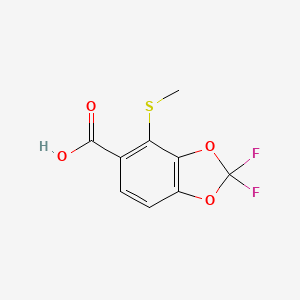
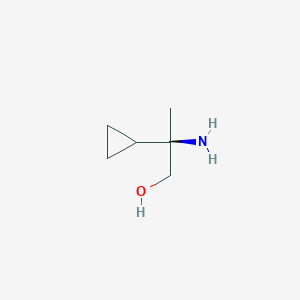
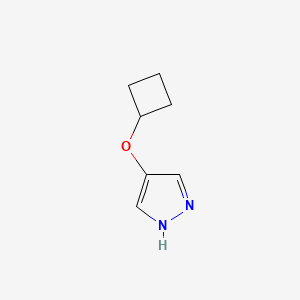
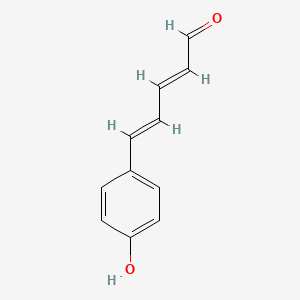

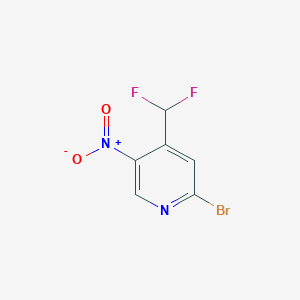
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)


![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
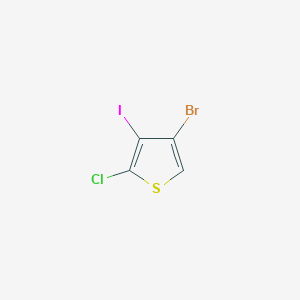
amine](/img/structure/B13502850.png)
